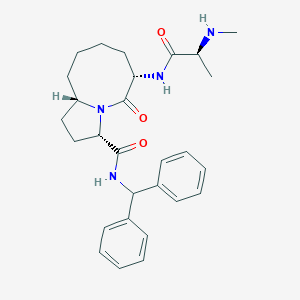

SM-122

Description

Properties

Molecular Formula |

C28H36N4O3 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

(3S,6S,10aS)-N-benzhydryl-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide |

InChI |

InChI=1S/C28H36N4O3/c1-19(29-2)26(33)30-23-16-10-9-15-22-17-18-24(32(22)28(23)35)27(34)31-25(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,19,22-25,29H,9-10,15-18H2,1-2H3,(H,30,33)(H,31,34)/t19-,22-,23-,24-/m0/s1 |

InChI Key |

XBTLZUHJBOBKRG-HCUBDLJJSA-N |

SMILES |

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC |

Canonical SMILES |

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SM-122; SM 122; SM122. |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of miR-122 in Hepatocyte Function: A Technical Guide

Executive Summary: MicroRNA-122 (miR-122) is the most abundant microRNA in the liver, constituting up to 70% of the total miRNA pool in hepatocytes.[1] This liver-specific miRNA is a critical regulator of hepatic function, playing pivotal roles in lipid and cholesterol metabolism, hepatitis C virus (HCV) replication, and tumor suppression.[2][3][4] Its profound impact on liver physiology and pathology has made it a significant subject of research and a promising target for therapeutic intervention in various liver diseases.[5][6] This guide provides an in-depth analysis of the molecular functions of miR-122 in hepatocytes, summarizing key quantitative data, outlining experimental methodologies, and visualizing the complex signaling pathways it governs.

Core Functions of miR-122 in Hepatocytes

miR-122 is a central player in maintaining liver homeostasis, and its dysregulation is linked to several pathologies, including metabolic disorders, viral hepatitis, and hepatocellular carcinoma (HCC).[5][7]

Regulation of Lipid and Cholesterol Metabolism

A primary function of miR-122 is the regulation of hepatic lipid and cholesterol homeostasis.[4][8] Inhibition of miR-122 in animal models leads to a significant reduction in plasma cholesterol levels, an increase in hepatic fatty-acid oxidation, and a decrease in the rates of fatty-acid and cholesterol synthesis.[9][10] Studies using germline and liver-specific miR-122 knockout mice have shown a roughly 30% reduction in total cholesterol, LDL, HDL, and serum triglycerides.[2][10] However, sustained loss of miR-122 can also lead to progressive steatohepatitis.[2][10] This dual role highlights its complex involvement in metabolic regulation. The mechanism involves the direct and indirect regulation of a network of genes, including those involved in cholesterol biosynthesis like HMG-CoA reductase.[2][10]

Essential Host Factor for Hepatitis C Virus (HCV) Replication

miR-122 is indispensable for the replication of the Hepatitis C virus.[1][3] In a unique mechanism for a microRNA, miR-122 binds to two adjacent sites on the 5' untranslated region (UTR) of the HCV RNA genome.[1][11] This interaction does not lead to degradation but instead stabilizes the viral RNA and promotes its replication.[11][12] The binding of miR-122 is thought to protect the viral genome from degradation by the cytoplasmic 5' exonuclease Xrn1.[13] This critical dependency has led to the development of anti-miR-122 oligonucleotides, such as Miravirsen, the first miRNA-targeted drug to enter clinical trials for HCV treatment.[4][12]

Tumor Suppressor in Hepatocellular Carcinoma (HCC)

In the context of cancer, miR-122 acts as a potent tumor suppressor in the liver.[12][14] Its expression is frequently downregulated in HCC, and lower levels correlate with poor prognosis, metastasis, and larger tumor size.[1][14][15] Mice with a genetic deletion of miR-122 develop steatohepatitis, fibrosis, and ultimately, HCC, establishing it as a bona fide tumor suppressor.[7][16][17] Re-expression of miR-122 in HCC cells can inhibit tumorigenic properties, induce apoptosis, and sensitize cancer cells to chemotherapeutic agents like sorafenib.[1][12][18] This anti-tumor activity is mediated by its regulation of a wide array of target genes involved in cell cycle progression, apoptosis, and metastasis, such as CCNG1 (cyclin G1), Bcl-w, ADAM10, ADAM17, and Wnt1.[1][14][15][18]

Maintenance of Liver Homeostasis and Innate Immunity

Beyond the major roles described above, miR-122 is crucial for overall liver homeostasis. It helps maintain the differentiated state of adult hepatocytes by suppressing non-hepatic genes.[7] It is also involved in regulating systemic iron homeostasis by repressing the target mRNAs of hemochromatosis (Hfe) and hemojuvelin (Hjv).[1][19] Furthermore, recent evidence indicates a role for miR-122 in modulating the innate immune response within hepatocytes. It can enhance the activation of interferons (IFNs) in response to viral nucleic acids by downregulating STAT3 phosphorylation, thereby removing a negative regulatory signal on IFN signaling.[20]

Key Signaling Pathways Modulated by miR-122

miR-122 exerts its functions by integrating into and modulating several critical intracellular signaling pathways.

Lipid Metabolism Regulation

miR-122 post-transcriptionally regulates a broad network of genes involved in fatty acid and cholesterol metabolism. While the complete set of direct targets causing its metabolic effects is still under investigation, it is known to influence key enzymes and transcription factors in these pathways.[21] Inhibition of miR-122 leads to reduced expression of genes involved in cholesterol synthesis.[22]

Caption: miR-122 represses genes for lipid synthesis and promotes fatty acid oxidation.

HCV Replication Enhancement

The interaction between miR-122 and the HCV genome is a unique example of a host miRNA being co-opted by a virus for its propagation. This pathway is a prime target for antiviral drug development.

Caption: miR-122 binds the HCV genome, protecting it from degradation and promoting replication.

Tumor Suppression via Multiple Pathways

miR-122's tumor-suppressive effects are not mediated by a single pathway but by its ability to downregulate multiple oncogenic targets simultaneously, affecting cell cycle, survival, and invasion.

Caption: miR-122 suppresses tumors by inhibiting multiple oncogenes and their pathways.

Quantitative Impact of miR-122 Modulation

The functional roles of miR-122 are supported by quantitative data from various experimental models. The following tables summarize key findings.

Table 1: Effects of miR-122 Deletion/Inhibition on Lipid Metabolism in Mice

| Parameter | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| Total Serum Cholesterol | miR-122 Knockout (KO) Mice | ~30% Reduction | [2],[10] |

| Serum LDL | miR-122 KO Mice | ~30% Reduction | [2],[10] |

| Serum HDL | miR-122 KO Mice | ~30% Reduction | [2],[10] |

| Serum Triglycerides | miR-122 KO Mice | ~30% Reduction | [2],[10] |

| Hepatic Steatosis | High-Fat Diet + anti-miR-122 | Significant Improvement | [9],[8] |

| Fatty Acid Synthesis | anti-miR-122 Treatment | Decreased | [9] |

| Fatty Acid Oxidation | anti-miR-122 Treatment | Increased |[9] |

Table 2: Role of miR-122 in Hepatocellular Carcinoma (HCC)

| Parameter | Context | Observation | Reference(s) |

|---|---|---|---|

| miR-122 Expression | Human HCC Tissue | Downregulated in ~70% of cases | [23],[18] |

| Tumor Burden | miR-122 Restoration in Mouse Model | Reduced from 40% to 7.7% of liver mass | [2] |

| HCC Incidence | miR-122 KO Mice | High incidence of spontaneous HCC |[2],[10] |

Methodologies for Studying miR-122 Function

A variety of molecular biology techniques are employed to elucidate the function of miR-122. Below are overviews of key experimental protocols.

miR-122 Expression Analysis: Northern Blotting & qRT-PCR

-

Objective: To quantify the levels of mature miR-122 in cells or tissues.

-

Northern Blotting Principle: Total RNA is extracted and separated by size on a denaturing polyacrylamide gel. The RNA is then transferred to a membrane and probed with a labeled oligonucleotide complementary to the mature miR-122 sequence. The signal intensity provides a measure of miR-122 abundance. This method confirms the size of the mature miRNA.[24]

-

qRT-PCR Principle: Total RNA, enriched for small RNAs, is reverse transcribed into cDNA using a specific stem-loop primer for miR-122. The resulting cDNA is then quantified using real-time PCR (qPCR) with a fluorescent probe (e.g., TaqMan). This is a highly sensitive and quantitative method.[25]

Target Validation: Luciferase Reporter Assay

-

Objective: To determine if miR-122 directly binds to a predicted target site in the 3' UTR of a messenger RNA (mRNA).

-

Methodology:

-

Vector Construction: The 3' UTR sequence of the putative target gene containing the predicted miR-122 binding site is cloned downstream of a reporter gene (e.g., Firefly luciferase) in an expression vector. A control vector with a mutated binding site is also created.

-

Transfection: Cells (e.g., HEK293 or HepG2) are co-transfected with the luciferase reporter vector, a control vector expressing a different reporter (e.g., Renilla luciferase for normalization), and either a miR-122 mimic or a negative control miRNA.

-

Analysis: After 24-48 hours, cell lysates are collected, and the activity of both luciferases is measured. A significant decrease in the Firefly/Renilla luciferase ratio in the presence of the miR-122 mimic compared to the control indicates direct binding and repression. This effect should be abolished when using the vector with the mutated binding site.[15]

-

Functional Analysis: In Vivo Inhibition with Antisense Oligonucleotides

-

Objective: To study the physiological consequences of miR-122 loss-of-function in an animal model.

-

Methodology:

-

Reagent: Chemically modified, single-stranded nucleic acids (e.g., 2'-O-methoxyethyl phosphorothioate ASOs or locked nucleic acids) complementary to the mature miR-122 sequence are synthesized.[9] These modifications increase stability and binding affinity.

-

Administration: The antisense oligonucleotide (antagomir) is administered to mice, typically via intravenous or intraperitoneal injection.

-

Analysis: After a defined period, tissues (especially the liver) and serum are collected. The knockdown efficiency is confirmed by measuring miR-122 levels. Downstream effects are then analyzed, such as changes in gene expression (microarray, RNA-seq), protein levels (Western blot), and physiological parameters (serum lipid profiles, liver histology).[8][9]

-

Caption: A typical experimental workflow for identifying and validating miR-122 targets.

Therapeutic Implications and Future Directions

The central role of miR-122 in liver disease makes it an attractive therapeutic target.[3][5]

-

Anti-miR-122 Therapy: For HCV infection, inhibiting miR-122 has proven effective at reducing viral loads, demonstrating the viability of miRNA-based therapeutics.[12] The long-term metabolic consequences of such therapy, however, require careful consideration.[2]

-

miR-122 Replacement Therapy: For HCC and potentially nonalcoholic steatohepatitis (NASH), where miR-122 levels are reduced, a mimic-based replacement therapy could restore its tumor-suppressive and homeostatic functions.[6][7] Delivery of miR-122 mimics to the liver has shown promise in suppressing tumors in animal models.[7]

Future research will focus on refining delivery systems for miRNA therapeutics, fully elucidating the complete network of miR-122 targets, and understanding the context-dependent nature of its function in the progression from metabolic dysregulation to chronic liver disease and cancer.

References

- 1. Liver-specific microRNA-122: Biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - miR-122 regulates hepatic lipid metabolism and tumor suppression [jci.org]

- 3. MicroRNA miR-122 as a therapeutic target for oligonucleotides and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MiR-122 in hepatic function and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. miR-122--a key factor and therapeutic target in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. miR-122 is a unique molecule with great potential in diagnosis, prognosis of liver disease, and therapy both as miRNA mimic and antimir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. miR-122 is a Unique Molecule with Great Potential in Diagnosis, Prognosis of Liver Disease, and Therapy Both as miRNA Mimic and Antimir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of MicroRNAs in Cholesterol Efflux and Hepatic Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. miR-122 regulation of lipid metabolism revealed by in vivo antisense targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. miR-122 regulates hepatic lipid metabolism and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. MiR-122 in hepatic function and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. miR-122 and the Hepatitis C RNA genome: More than just stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Antitumor function of microRNA-122 against hepatocellular carcinoma | Semantic Scholar [semanticscholar.org]

- 15. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. MicroRNA-122 plays a critical role in liver homeostasis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of microRNAs in hepatocellular carcinoma: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The liver-specific microRNA miR-122 controls systemic iron homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MicroRNA-122 supports robust innate immunity in hepatocytes by targeting the RTKs/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. microRNAs and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Dual Roles of microRNA-122 in Hepatocellular Carcinoma and Breast Cancer Progression and Metastasis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Circulating MicroRNA-122 Is Associated With the Risk of New-Onset Metabolic Syndrome and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Liver-Specific MicroRNA: A Technical Guide to the Discovery and Initial Characterization of miR-122

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNAs (miRNAs) have emerged as critical regulators of gene expression, playing pivotal roles in a vast array of biological processes. Among the most studied of these small non-coding RNAs is miR-122, a molecule that has garnered significant attention for its profound impact on liver physiology and pathology. This technical guide provides an in-depth exploration of the discovery and initial characterization of miR-122, detailing the seminal experiments, quantitative data, and foundational knowledge that established its importance. For researchers and professionals in drug development, understanding the foundational science of miR-122 is crucial for leveraging its therapeutic and diagnostic potential.

The Discovery of a Dominant Hepatic miRNA

The existence of miR-122 was first brought to light in a 2002 study by Lagos-Quintana et al., which aimed to identify tissue-specific miRNAs in mice.[1] Through the process of cloning and sequencing size-fractionated RNA from various murine tissues, a highly abundant, novel miRNA was identified in the liver.[1] This miRNA, designated miR-122, was found to be the most prevalent miRNA in the liver, a finding that hinted at its significant role in hepatic function.[1][2]

Initial Expression Analysis

The initial characterization of miR-122 focused on its expression profile. Northern blot analysis revealed a striking liver-specific expression pattern, with no detectable expression in other tissues examined.[1] This high degree of tissue specificity is a hallmark of miR-122 and is conserved across vertebrate species.[2] Later studies would quantify this abundance, revealing that miR-122 constitutes approximately 72% of the total miRNA population in the adult human liver, with an estimated 66,000 copies per hepatocyte.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial discovery and characterization of miR-122.

| Parameter | Finding | Species | Reference |

| Relative Abundance in Liver | 72% of total miRNA | Human | [2] |

| Copies per Hepatocyte | ~66,000 | Human | [2][3] |

| Expression Specificity | Highly enriched in liver compared to other tissues | Mouse | [1] |

Table 1: Quantitative Expression Data for miR-122 in the Liver.

| Functional Effect | Quantitative Change | Model System | Reference |

| Plasma Cholesterol Levels | 30-40% decrease upon inhibition | Mouse | [4] |

| Hepatitis C Virus (HCV) RNA Levels | Marked loss upon sequestration of miR-122 | Human liver cells | [5] |

Table 2: Early Functional Characterization of miR-122.

Key Experimental Protocols

The discovery and initial characterization of miR-122 relied on several key experimental techniques. Detailed methodologies for these foundational experiments are provided below.

Small RNA Library Cloning (as performed in the discovery of miR-122)

This protocol is based on the methods described by Lagos-Quintana et al. (2002).

-

RNA Isolation: Total RNA is extracted from the tissue of interest (e.g., mouse liver) using a standard guanidinium thiocyanate-phenol-chloroform extraction method.

-

Size Fractionation: The total RNA is resolved on a denaturing 15% polyacrylamide gel. A size range of approximately 18-24 nucleotides is excised from the gel.

-

RNA Elution and Ligation: The RNA is eluted from the gel slice and ligated with 5'- and 3'-end RNA/DNA chimeric adaptors.

-

Reverse Transcription and PCR Amplification: The ligated small RNAs are reverse transcribed, and the resulting cDNA is amplified by PCR.

-

Concatemerization and Cloning: The PCR products are concatenated by ligation and cloned into a suitable vector (e.g., pBC SK+).

-

Sequencing and Analysis: Individual clones are sequenced, and the resulting sequences are analyzed to identify novel miRNAs.

Northern Blot Analysis for miRNA Detection

This protocol is a standard method for detecting and quantifying specific miRNAs.

-

RNA Extraction and Quantification: Total RNA is extracted from cells or tissues, and the concentration is determined.

-

Gel Electrophoresis: 10-30 µg of total RNA per lane is separated on a 15% denaturing polyacrylamide gel containing 8 M urea.

-

RNA Transfer: The separated RNA is transferred to a positively charged nylon membrane via electroblotting.

-

UV Cross-linking: The RNA is cross-linked to the membrane using ultraviolet radiation.

-

Probe Labeling: A DNA oligonucleotide probe complementary to the mature miRNA sequence is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Hybridization: The membrane is pre-hybridized and then hybridized with the radiolabeled probe overnight at a temperature calculated based on the probe's melting temperature.

-

Washing: The membrane is washed with buffers of increasing stringency to remove non-specifically bound probe.

-

Detection: The membrane is exposed to a phosphor screen or X-ray film to visualize the hybridized probe. The signal intensity can be quantified using densitometry.

In Situ Hybridization for miRNA Localization

This method allows for the visualization of miRNA expression within the cellular context of a tissue.

-

Tissue Preparation: Fresh-frozen or formalin-fixed, paraffin-embedded tissue sections are prepared on slides.

-

Probe Synthesis: A digoxigenin (DIG)-labeled locked nucleic acid (LNA) probe complementary to the mature miRNA sequence is synthesized. LNA probes offer enhanced binding affinity and specificity for small RNA targets.

-

Hybridization: The tissue sections are hybridized with the DIG-labeled LNA probe.

-

Immunological Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Signal Development: A chromogenic substrate is added, which is converted by the enzyme into a colored precipitate, allowing for the visualization of miRNA expression under a microscope.

Luciferase Reporter Assay for Target Validation

This assay is the gold standard for validating the interaction between a miRNA and its predicted target mRNA.

-

Vector Construction: The 3' untranslated region (UTR) of a putative target gene containing the predicted miR-122 binding site is cloned downstream of a luciferase reporter gene in an expression vector. A control vector with a mutated seed sequence in the 3' UTR is also created.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or Huh-7) is co-transfected with the luciferase reporter vector (either wild-type or mutant) and a miR-122 mimic or a negative control miRNA.

-

Cell Lysis and Luciferase Measurement: After 24-48 hours, the cells are lysed, and the luciferase activity is measured using a luminometer. A co-transfected Renilla luciferase vector is often used for normalization of transfection efficiency.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miR-122 mimic for the wild-type 3' UTR construct, but not the mutant, confirms a direct interaction.

Foundational Signaling Pathways and Logical Relationships

The initial characterization of miR-122 laid the groundwork for understanding its role in several key biological pathways. The following diagrams, rendered in Graphviz DOT language, illustrate these foundational concepts.

Canonical miRNA biogenesis and function pathway for miR-122.

Experimental workflow for the discovery of miR-122.

Proposed mechanism of miR-122 in promoting HCV replication.

Conclusion

The discovery of miR-122 as a highly abundant, liver-specific microRNA marked a significant milestone in our understanding of post-transcriptional gene regulation in the liver. The initial characterization studies rapidly established its critical roles in fundamental hepatic processes, including lipid metabolism and as a host factor for HCV infection. The experimental methodologies employed in these early investigations have become standard practice in the field of miRNA research. For scientists and drug development professionals, the foundational knowledge of miR-122's discovery and initial characterization continues to be the bedrock upon which new therapeutic strategies for liver diseases are built. A thorough understanding of this history is indispensable for innovating in this exciting and rapidly evolving field.

References

- 1. Identification of tissue-specific microRNAs from mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liver-specific microRNA-122: Biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. miRNA regulation of lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of hepatitis C virus RNA abundance by a liver-specific MicroRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

role of miR-122 in liver development

An In-depth Technical Guide on the Role of miR-122 in Liver Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA that plays a pivotal role in hepatic function, metabolism, and disease.[1] Its expression is developmentally regulated, emerging during embryogenesis and increasing to become the most prevalent miRNA in the adult liver, constituting up to 70% of the total miRNA pool.[1] This temporal expression pattern strongly suggests a critical role for miR-122 in the intricate processes of liver development, including the differentiation and maturation of hepatocytes. This technical guide provides a comprehensive overview of the current understanding of miR-122's function in liver development, with a focus on its molecular mechanisms, quantitative expression dynamics, and the experimental methodologies used to elucidate its role. This document is intended for researchers, scientists, and professionals in drug development who are investigating liver biology and pathology.

Quantitative Expression Dynamics of miR-122 During Liver Development

The expression of miR-122 is tightly regulated throughout liver development, showing a significant increase as hepatocytes mature. This section presents quantitative data on miR-122 expression at different developmental stages in both human and mouse models.

Table 1: Relative Expression of miR-122 in Fetal versus Adult Liver

| Species | Comparison | Fold Change (Adult vs. Fetal) | Method | Reference |

| Human | Fetal Liver vs. Adult Liver | Adult liver shows significantly higher expression | qRT-PCR | [2] |

| Mouse | Embryonic Day 15.5 vs. Adult | ~50-fold increase | qRT-PCR | [3] |

| Mouse | Embryonic vs. Adult Liver | Percentage of reads mapping to miR-122 increases significantly in adult liver | Small RNA-seq | [4] |

Table 2: Temporal Expression of miR-122 During Mouse Liver Development

| Developmental Stage | Relative Expression Level (Normalized) | Method | Reference |

| Embryonic Day 12.5 (E12.5) | Low | In Situ Hybridization | [3] |

| Embryonic Day 15.5 (E15.5) | Moderate | qRT-PCR | [3] |

| Postnatal 2 weeks | Peak expression | qRT-PCR | [3] |

| Adult (7 weeks) | High and sustained | qRT-PCR | [3] |

Molecular Mechanisms of miR-122 in Liver Development

The primary is to promote the differentiation of hepatoblasts into mature hepatocytes.[5] It achieves this by post-transcriptionally repressing a suite of target genes that are involved in maintaining a proliferative and undifferentiated state.

Transcriptional Regulation of miR-122

The expression of miR-122 is controlled by a network of liver-enriched transcription factors (LETFs) that are themselves key regulators of hepatogenesis. These factors bind to the promoter region of the miR-122 gene and activate its transcription as liver development progresses.

-

Key LETFs:

Key Downstream Target: CUTL1

A critical and well-validated target of miR-122 in the context of liver development is the transcriptional repressor Cut-like homeobox 1 (CUTL1) .[5] CUTL1 functions to suppress the expression of genes associated with terminal hepatocyte differentiation. By binding to the 3' UTR of the CUTL1 mRNA, miR-122 leads to its translational repression and degradation, thereby de-repressing the expression of hepatocyte-specific genes and promoting maturation.[5]

Signaling Pathway

The interplay between LETFs, miR-122, and CUTL1 forms a core signaling axis that governs the transition from proliferating hepatoblasts to differentiated hepatocytes.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative Analysis of miRNA Expression in Seven Human Foetal and Adult Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MicroRNA-122 Regulates Polyploidization in the Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Liver-enriched transcription factors regulate microRNA-122 that targets CUTL1 during liver development - PubMed [pubmed.ncbi.nlm.nih.gov]

evolutionary conservation of miR-122 sequence

An In-depth Technical Guide on the Evolutionary Conservation of the miR-122 Sequence

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA that plays a pivotal role in hepatic function, development, and disease.[1][2][3][4][5] Accounting for approximately 70% of the total miRNA pool in hepatocytes, miR-122 is a key regulator of gene networks involved in lipid metabolism, cell differentiation, and the suppression of non-hepatic genes.[1][4][6] Its profound impact on liver physiology is underscored by its remarkable evolutionary conservation, making it a subject of intense research and a promising target for therapeutic intervention, particularly in the context of liver diseases such as hepatitis C and hepatocellular carcinoma.[2][3][7] This technical guide provides a comprehensive overview of the evolutionary conservation of the miR-122 sequence, details key experimental methodologies for its study, and illustrates its involvement in critical signaling pathways.

Data Presentation: Evolutionary Conservation of miR-122

The mature sequence of miR-122 is extraordinarily conserved across the vertebrate lineage, a testament to its critical and long-standing biological functions.[1][6][8] This absolute conservation suggests that the entire sequence is vital for its activity.[1] While the mature miRNA is identical, the primary miRNA (pri-miRNA) transcript exhibits more sequence divergence, with the pre-miRNA hairpin structure showing the strongest conservation outside of the mature sequence.[1] Orthologs of miR-122 have not been identified in invertebrates such as Drosophila melanogaster or Caenorhabditis elegans, indicating that miR-122 likely co-evolved with the vertebrate liver.[1][9]

Table 1: Cross-Species Sequence Alignment of Mature miR-122

| Species | Mature miR-122 Sequence (5' to 3') |

| Homo sapiens (Human) | UGGAGUGUGACAAUGGUGUUUG |

| Mus musculus (Mouse) | UGGAGUGUGACAAUGGUGUUUG |

| Rattus norvegicus (Rat) | UGGAGUGUGACAAUGGUGUUUG |

| Bos taurus (Cow) | UGGAGUGUGACAAUGGUGUUUG |

| Gallus gallus (Chicken) | UGGAGUGUGACAAUGGUGUUUG |

| Xenopus tropicalis (Frog) | UGGAGUGUGACAAUGGUGUUUG |

| Danio rerio (Zebrafish) | UGGAGUGUGACAAUGGUGUUUG |

This table illustrates the 100% sequence identity of mature miR-122 across a range of vertebrate species.

Table 2: Conservation of miR-122 Seed Sequence and its Significance

The "seed sequence," comprising nucleotides 2-8 of the mature miRNA, is the primary determinant for target recognition. The absolute conservation of the entire miR-122 sequence naturally includes the seed sequence, which is crucial for its binding to the 3' untranslated region (UTR) of its target messenger RNAs (mRNAs).

| Feature | Sequence | Significance |

| Mature miR-122 | UGGAGUGUGACAAUGGUGUUUG | Complete sequence is 100% conserved in vertebrates.[1][8] |

| Seed Sequence | GGAGUGU | Critical for target mRNA binding and subsequent gene regulation.[1] |

Experimental Protocols

Investigating the conservation and function of miR-122 involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

In Situ Hybridization (ISH) for miR-122 Localization

In situ hybridization is a powerful technique to visualize the spatial distribution of miRNA expression within tissues. Due to the small size of miRNAs, probes with high affinity and specificity, such as Locked Nucleic Acid (LNA) probes, are essential for successful detection.[10][11][12][13]

Protocol: In Situ Hybridization using LNA Probes

-

Tissue Preparation:

-

Freshly dissect tissue and embed in OCT compound.

-

Prepare 10-20 µm thick cryosections and mount on positively charged slides.

-

Fix sections in 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

-

Wash slides twice in PBS for 5 minutes each.

-

-

Pre-hybridization:

-

Incubate slides in pre-hybridization buffer for 1-2 hours at the hybridization temperature (typically 20-25°C below the LNA probe's melting temperature).

-

-

Hybridization:

-

Dilute a digoxigenin (DIG)-labeled LNA probe specific for miR-122 in hybridization buffer to a final concentration of 10-50 nM.

-

Denature the probe by heating at 80-90°C for 5 minutes and then snap-cool on ice.

-

Apply the hybridization solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.

-

-

Post-hybridization Washes:

-

Perform a series of stringent washes to remove unbound probe. This typically involves washes with decreasing concentrations of SSC buffer at increasing temperatures.

-

-

Immunological Detection:

-

Block non-specific binding with a blocking solution (e.g., 2% sheep serum in PBT) for 1 hour at room temperature.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash slides multiple times in PBT.

-

-

Visualization:

-

Develop the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue-purple precipitate.

-

Monitor the color development under a microscope.

-

Stop the reaction by washing with PBS.

-

Counterstain with Nuclear Fast Red if desired and mount with an aqueous mounting medium.

-

Luciferase Reporter Assay for Target Validation

The luciferase reporter assay is the gold standard for experimentally validating the direct interaction between a miRNA and its predicted target mRNA.[14][15][16] This assay measures the ability of a miRNA to repress the translation of a reporter gene whose mRNA contains the putative miRNA binding site.

Protocol: Dual-Luciferase Reporter Assay

-

Vector Construction:

-

Clone the 3' UTR of the putative target gene containing the miR-122 binding site downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable expression vector.

-

As a negative control, create a mutant construct where the miR-122 seed binding site in the 3' UTR is mutated or deleted.

-

The vector should also contain a second reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.

-

-

Cell Culture and Transfection:

-

Plate a suitable cell line (e.g., HEK293T or a liver cell line like Huh-7) in a 96-well plate.

-

Co-transfect the cells with the luciferase reporter plasmid (either wild-type or mutant 3' UTR) and a miR-122 mimic or a negative control mimic using a lipid-based transfection reagent.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

-

Measure the Firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3' UTR reporter and the miR-122 mimic compared to the negative control mimic and the mutant 3' UTR reporter indicates a direct interaction between miR-122 and the target 3' UTR.

-

Mandatory Visualizations

Signaling Pathways Regulated by miR-122

miR-122 acts as a master regulator in the liver, influencing multiple signaling pathways implicated in both normal physiology and disease.

Caption: miR-122 negatively regulates key signaling pathways in hepatocytes.

Experimental Workflow for miR-122 Target Validation

The process of identifying and validating miR-122 targets follows a logical progression from computational prediction to experimental confirmation.

Caption: Workflow for the identification and validation of miR-122 targets.

Logical Relationship: Conservation and Function of miR-122

The evolutionary conservation of miR-122 is intrinsically linked to its vital functions in liver biology.

Caption: The link between miR-122's conservation and its biological importance.

Conclusion

The absolute evolutionary conservation of the mature miR-122 sequence across all vertebrates is a striking indicator of its indispensable role in liver biology. This conservation provides a strong rationale for its investigation as a central player in hepatic health and disease. The detailed experimental protocols and an understanding of the signaling pathways it regulates are crucial for researchers and drug development professionals aiming to harness the therapeutic potential of targeting miR-122. Further research into the nuances of its function will continue to illuminate the complex regulatory networks that govern liver physiology and pathology.

References

- 1. Liver-specific microRNA-122: Biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MiR-122 in hepatic function and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MiR-122 in hepatic function and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. miR-122 is a Unique Molecule with Great Potential in Diagnosis, Prognosis of Liver Disease, and Therapy Both as miRNA Mimic and Antimir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Liver-specific microRNA-122: Biogenesis and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. MicroRNA In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]

- 13. MicroRNA in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 15. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

The Multifaceted Role of miR-122 in Gene Expression: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA that plays a pivotal role in hepatic function, development, and disease.[1][2][3] Accounting for approximately 70% of the total miRNA pool in hepatocytes, miR-122 is a critical regulator of gene expression, influencing a wide array of biological processes from lipid metabolism to viral replication.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which miR-122 governs gene expression, its canonical and non-canonical functions, and its intricate involvement in pathological conditions, most notably Hepatitis C Virus (HCV) infection and hepatocellular carcinoma (HCC). This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development centered on this unique miRNA.

Introduction to miR-122

miR-122 is a 22-nucleotide, single-stranded non-coding RNA molecule that is highly conserved across vertebrate species.[1] Its expression is predominantly restricted to the liver, where it is a key determinant of the hepatic phenotype.[1][3] The biogenesis of miR-122 follows the canonical miRNA processing pathway, involving transcription of a primary miRNA (pri-miR-122), cleavage by the Drosha-DGCR8 complex into a precursor hairpin (pre-miR-122), export to the cytoplasm, and final processing by Dicer into the mature miR-122 duplex. One strand of this duplex is then loaded into the RNA-induced silencing complex (RISC) to guide post-transcriptional gene regulation.

Canonical Mechanism of Gene Regulation by miR-122

In its canonical function, miR-122 acts as a negative regulator of gene expression. This is achieved through the binding of the miR-122-loaded RISC to complementary sequences, typically located in the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs). The "seed sequence" of the miRNA (nucleotides 2-8 from the 5' end) is the primary determinant for target recognition. This interaction leads to either the degradation of the target mRNA or the repression of its translation.

Validated Cellular Targets of miR-122

A multitude of cellular mRNAs are regulated by miR-122, influencing diverse pathways. Key validated targets with implications in liver homeostasis and disease include:

-

Lipid Metabolism: miR-122 is a crucial regulator of cholesterol and fatty acid metabolism.

-

Cell Growth and Differentiation: It targets several genes involved in cell cycle progression and tumorigenesis, such as Cyclin G1, ADAM10, IGF1R, and SRF.[5]

-

Apoptosis: miR-122 can modulate programmed cell death by targeting anti-apoptotic genes like Bcl-w (BCL2L2).[6][7][8]

Quantitative Data on miR-122-Mediated Gene Suppression

The regulatory effect of miR-122 on its target genes has been quantified in numerous studies. The following table summarizes the fold change in expression of some of its key targets upon miR-122 modulation.

| Target Gene | Cell Line | miR-122 Modulation | Fold Change in Expression (mRNA/Protein) | Reference |

| ADAM10 | SK-Hep-1 | Ectopic expression | ~50% reduction (Protein) | |

| ADAM10 | Hep3B | Ectopic expression | ~80% reduction (Protein) | |

| ADAM10 | Huh-7 | anti-miR-122 (100nM) | ~100% increase (Protein) | |

| Bcl-w | Hep3B/HepG2 | Elevated miR-122 | Repression of mRNA and protein | [7][8] |

| Cyclin G1 | Huh-7 | miR-122 transfection | ~2.0-fold decrease (Protein) | [9] |

| Cyclin G1 | Huh-7 | anti-miR-122 | ~2.2-fold increase (Protein) | [9] |

| SENP1 | Mouse model of HCC | miR-122 mimic | Significant down-regulation | [10] |

Non-Canonical Mechanisms of miR-122 Action

Beyond its canonical role as a repressor of gene expression, miR-122 exhibits several non-canonical functions, most notably in the context of Hepatitis C Virus (HCV) replication.

Upregulation of HCV RNA

A striking and well-characterized non-canonical function of miR-122 is its essential role in the HCV life cycle. Instead of repressing, miR-122 upregulates the stability and translation of the viral RNA.[11][12] This is mediated by the binding of two miR-122 molecules to two distinct, highly conserved sites (S1 and S2) in the 5' UTR of the HCV genome.[11][13]

One of the primary mechanisms by which miR-122 promotes HCV replication is by protecting the viral RNA from 5' exonucleolytic degradation.[14][15] The binding of the miR-122/Ago2-containing RISC-like complex to the 5' end of the HCV RNA physically shields it from cellular exonucleases.[13][14][15]

The interaction of miR-122 with the HCV 5' UTR also enhances the translation of the viral polyprotein.[11][16] It is proposed that miR-122 binding induces a specific RNA conformation that promotes the assembly of the ribosomal initiation complex on the viral internal ribosome entry site (IRES).[16] Furthermore, miR-122 has been suggested to play a direct role in promoting viral genome amplification.[11]

Quantitative Data on miR-122 Interaction with HCV RNA

The binding affinities of miR-122 to the two sites on the HCV 5' UTR have been determined, revealing a cooperative and high-affinity interaction.

| Interaction | Method | Dissociation Constant (Kd) | Reference |

| miR-122 to HCV 5' UTR (Site 1) | Isothermal Titration Calorimetry (ITC) | 20.45 ± 11.8 nM | [17][18] |

| miR-122 to HCV 5' UTR (Site 2) | Isothermal Titration Calorimetry (ITC) | 186.08 ± 57.76 nM | [17][18] |

| miR-122 to HCV 5' UTR (Site 1) | Isothermal Titration Calorimetry (ITC) | 11.1 ± 1.5 nM | [16] |

| miR-122 to HCV 5' UTR (Site 2) | Isothermal Titration Calorimetry (ITC) | 979 ± 84 nM | [16] |

| miR-122 to HCV dom I (two-site model) | Isothermal Titration Calorimetry (ITC) | 90 nM and 845 nM | [19] |

Regulation of mRNA Deadenylation

Recent evidence suggests that miR-122 stability itself is regulated by post-transcriptional modifications, specifically 3' adenylation and deadenylation. The cytoplasmic poly(A) polymerase GLD-2 mediates the 3' adenylation of miR-122, which stabilizes the miRNA.[5][20] Conversely, the poly(A)-specific ribonuclease (PARN), in conjunction with CUG-binding protein 1 (CUGBP1), is responsible for the deadenylation and subsequent degradation of miR-122.[5][20] This dynamic regulation of miR-122 turnover adds another layer of complexity to its role in gene expression.

Signaling Pathways and Logical Relationships

The regulatory functions of miR-122 are integrated into complex cellular signaling networks. The following diagrams illustrate some of these key pathways and experimental workflows.

Caption: Canonical miR-122 biogenesis and gene silencing pathway.

Caption: Non-canonical regulation of HCV by miR-122.

Experimental Protocols

Luciferase Reporter Assay for miRNA Target Validation

This protocol is used to experimentally validate a predicted miRNA-target interaction.

Principle: A reporter construct containing the putative miRNA binding site from the 3' UTR of a target gene is cloned downstream of a luciferase reporter gene. Co-transfection of this construct with the miRNA of interest into cells will result in decreased luciferase activity if the miRNA directly targets the sequence.

Detailed Methodology:

-

Construct Preparation:

-

Clone the full-length 3' UTR or the specific predicted miR-122 binding site of the target gene into a luciferase reporter vector (e.g., psiCHECK-2, pmirGLO) downstream of the firefly luciferase gene.

-

Create a mutant construct where the miR-122 seed binding site is mutated as a negative control.

-

-

Cell Culture and Transfection:

-

Plate a suitable cell line (e.g., HEK293T, Huh-7) in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Co-transfect the cells with the luciferase reporter construct (wild-type or mutant) and a synthetic miR-122 mimic or a negative control miRNA mimic using a suitable transfection reagent (e.g., Lipofectamine). A final concentration of 5 to 50 nM for the miRNA mimic is typically used.

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla (as an internal control for transfection efficiency) luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity of the wild-type construct in the presence of the miR-122 mimic to that of the negative control mimic and the mutant construct. A significant reduction in luciferase activity indicates a direct interaction.

-

Caption: Workflow for a luciferase reporter assay.

RNA Immunoprecipitation (RIP) for Identifying miRNA Targets

This protocol is used to identify the mRNAs that are associated with a specific miRNA-loaded RISC complex in vivo.

Principle: An antibody against a core component of the RISC, typically Argonaute2 (Ago2), is used to immunoprecipitate the entire complex from cell lysates. The co-precipitated RNAs are then purified and identified by methods such as quantitative RT-PCR (qRT-PCR) or next-generation sequencing (RIP-Seq).

Detailed Methodology:

-

Cell Lysis:

-

Harvest cells and prepare a cell lysate using a mild lysis buffer containing RNase inhibitors to preserve the integrity of RNA-protein complexes.

-

-

Immunoprecipitation:

-

Incubate the cleared cell lysate with magnetic beads pre-coated with an anti-Ago2 antibody (or a non-specific IgG as a negative control). This allows for the capture of Ago2-containing RISC complexes.

-

-

Washing:

-

Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound proteins and RNAs.

-

-

RNA Elution and Purification:

-

Elute the RNA from the immunoprecipitated complexes and purify it using a suitable RNA extraction method.

-

-

Target Identification:

-

Analyze the purified RNA using qRT-PCR to quantify the enrichment of specific candidate target mRNAs.

-

Alternatively, for a global analysis of miRNA targets, perform high-throughput sequencing of the co-precipitated RNAs (RIP-Seq).

-

Caption: Workflow for an RNA Immunoprecipitation (RIP) assay.

Conclusion and Future Directions

miR-122 stands out as a microRNA with a profound and multifaceted impact on liver biology and pathology. Its dual role as both a canonical repressor of cellular gene expression and a non-canonical activator of viral RNA highlights the complexity and context-dependent nature of miRNA-mediated regulation. The unique interaction with HCV has paved the way for the development of anti-miR-122 therapeutics, which have shown promise in clinical trials for HCV infection.[2]

Future research should continue to unravel the full spectrum of miR-122's targets and its role in various liver diseases, including non-alcoholic fatty liver disease (NAFLD) and HCC. A deeper understanding of the interplay between miR-122 and other regulatory molecules will be crucial for the development of novel therapeutic strategies that harness the power of this potent liver-specific miRNA. The experimental approaches detailed in this guide provide a robust framework for researchers to further explore the intricate world of miR-122 and its impact on gene expression.

References

- 1. Competitive Binding between miR-122 and p68 onto Hepatitis C Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay [bio-protocol.org]

- 3. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 4. MIR122 microRNA 122 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Destabilization of microRNAs in human cells by 3′ deadenylation mediated by PARN and CUGBP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. miR-122 targets an anti-apoptotic gene, Bcl-w, in human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. MicroRNA-122 mimic/microRNA-221 inhibitor combination as a novel therapeutic tool against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Comprehensive Luciferase-Based Reporter Gene Assay Reveals Previously Masked Up-Regulatory Effects of miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liver-specific microRNA-122 target sequences incorporated in AAV vectors efficiently inhibits transgene expression in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Binding of microRNA-122 to the hepatitis C virus 5′ untranslated region modifies interactions with poly(C) binding protein 2 and the NS5B viral polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Unconventional miR-122 binding stabilizes the HCV genome by forming a trimolecular RNA structure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Argonaute RIP-Chip shows that miRNA transfections alter global patterns of mRNA recruitment to microribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biogenesis and Processing of microRNA-122

Audience: Researchers, scientists, and drug development professionals.

Introduction

MicroRNA-122 (miR-122) is a highly conserved, liver-specific microRNA that plays a pivotal role in hepatic function, development, and disease. Constituting approximately 70% of the total miRNA population in adult hepatocytes, miR-122 is a critical regulator of cholesterol and fatty acid metabolism.[1][2] Its dysregulation is implicated in various liver pathologies, including hepatocellular carcinoma (HCC) and hepatitis C virus (HCV) infection, making its biogenesis and processing pathway a key area of investigation for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms governing the lifecycle of miR-122, from transcription to degradation, supported by quantitative data and detailed experimental protocols.

The Canonical Biogenesis and Processing Pathway of miR-122

The generation of mature, functional miR-122 follows the canonical miRNA biogenesis pathway, a multi-step process involving both nuclear and cytoplasmic enzymatic activities.

Transcription and Primary Transcript (pri-miR-122) Formation

The journey of miR-122 begins in the nucleus with the transcription of the MIR122 gene, located on human chromosome 18, by RNA polymerase II.[3] This process is driven by several liver-enriched transcription factors (LETFs), including HNF4α, which binds to the miR-122 promoter region to positively regulate its expression.[4][5] The initial transcript is a long, capped, and polyadenylated primary microRNA (pri-mi-RNA), designated pri-miR-122. The unspliced pri-miR-122 is approximately 7.5 kilobases (kb) in length and is subsequently spliced to a 4.5 kb transcript that contains the characteristic stem-loop structure embedding the pre-miR-122 sequence.[3][5]

Nuclear Processing: The Microprocessor Complex

The hairpin structure within pri-miR-122 is recognized and cleaved by the Microprocessor complex, a key nuclear component of miRNA processing. This complex consists of the RNase III enzyme Drosha and its essential cofactor, DiGeorge syndrome critical region 8 (DGCR8).[6] DGCR8 recognizes the junction between the single-stranded RNA and the stem-loop, positioning Drosha to cleave the phosphodiester bonds at the base of the stem. This liberates an approximately 70-nucleotide precursor-miRNA (pre-miR-122).[6] The efficiency of Drosha processing is a critical regulatory step and can be influenced by the structural features of the pri-miRNA hairpin and flanking sequences.[7][8][9]

Nuclear Export

Following its excision, pre-miR-122 is actively transported from the nucleus to the cytoplasm. This translocation is mediated by the nuclear transport receptor Exportin-5 (XPO5), which recognizes the 2-nucleotide 3' overhang characteristic of pre-miRNAs.

Cytoplasmic Processing: The Dicer Complex

In the cytoplasm, the pre-miR-122 hairpin is further processed by another RNase III enzyme, Dicer. Dicer, in complex with accessory proteins such as the trans-activation response RNA-binding protein (TRBP) and protein kinase R-activating protein (PACT), cleaves the terminal loop of pre-miR-122. This cleavage event produces a transient ~22-base pair miRNA:miRNA* duplex, comprising the mature miR-122 strand and its complementary passenger strand (miR-122*).

RISC Loading and Mature miR-122 Function

The miR-122:miR-122* duplex is then loaded into an Argonaute (Ago) protein, the core component of the RNA-induced silencing complex (RISC). Typically, one strand, the mature "guide" strand (miR-122), is preferentially retained by Ago, while the "passenger" strand (miR-122*) is unwound and degraded. The mature miR-122, now part of the active RISC, guides the complex to target messenger RNAs (mRNAs) through partial sequence complementarity, primarily within the 3' untranslated region (3' UTR), leading to translational repression or mRNA degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional Inhibition of MicroRNA miR-122 by Small Molecules Reduces Hepatitis C Virus Replication in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miR-122 is a Unique Molecule with Great Potential in Diagnosis, Prognosis of Liver Disease, and Therapy Both as miRNA Mimic and Antimir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Drosha processing controls the specificity and efficiency of global microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drosha processing controls the specificity and efficiency of global microRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient processing of primary microRNA hairpins by Drosha requires flanking nonstructured RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integration of microRNA miR-122 in hepatic circadian gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liver-specific microRNA-122: Biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of miR-122 in Liver Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally validated downstream targets of microRNA-122 (miR-122) in liver cells. As the most abundant microRNA in hepatocytes, miR-122 is a pivotal regulator of liver physiology and pathology, including lipid metabolism, and the development and progression of hepatocellular carcinoma (HCC).[1][2][3] This document summarizes key targets, presents quantitative data on their regulation, details experimental protocols for their validation, and visualizes the intricate signaling pathways involved.

Core Concepts: miR-122 Function in the Liver

miR-122 is a key player in maintaining liver homeostasis. Its roles are multifaceted, ranging from the regulation of cholesterol and fatty acid metabolism to acting as a tumor suppressor.[1][2][3] Dysregulation of miR-122 is a common feature in liver diseases. For instance, its expression is significantly downregulated in a majority of hepatocellular carcinoma cases, which is associated with a poor prognosis.[1][4][5][6] Conversely, in the context of viral hepatitis, miR-122 can be hijacked by the Hepatitis C virus (HCV) to promote its replication.[3] Understanding the direct downstream targets of miR-122 is therefore crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies.

Experimentally Validated Downstream Targets of miR-122

The following tables summarize the quantitative data for key experimentally validated downstream targets of miR-122 in liver cells, categorized by their primary biological function.

Table 1: Targets Involved in Cell Cycle, Proliferation, and Apoptosis

| Target Gene | Gene Symbol | Cell Line/Model | Method of Validation | Quantitative Effect of miR-122 Overexpression | Reference |

| Cyclin G1 | CCNG1 | HepG2 | Luciferase Assay, Western Blot | Significant decrease in protein levels | [3] |

| B-cell lymphoma 2 | BCL2 | Mouse liver | Western Blot | Indirectly downregulated | [1] |

| Mdm2 | MDM2 | Huh7 | Luciferase Assay | Directly targeted by miR-122* (passenger strand), leading to reduced MDM2 protein levels | [1] |

| Insulin-like Growth Factor 1 Receptor | IGF1R | HCC cells | Luciferase Assay, Western Blot | Direct downregulation of protein levels | [1] |

Table 2: Targets Involved in Metastasis and Epithelial-Mesenchymal Transition (EMT)

| Target Gene | Gene Symbol | Cell Line/Model | Method of Validation | Quantitative Effect of miR-122 Overexpression | Reference |

| Snail1 | SNAI1 | HCC cells | Luciferase Assay | Direct targeting and downregulation | [1] |

| Snail2 | SNAI2 | HCC cells | Luciferase Assay | Direct targeting and downregulation | [1] |

| Wnt Family Member 1 | WNT1 | HCC cells | Luciferase Assay | Reduction in protein expression | [1][7] |

| B-cell CLL/lymphoma 9 | BCL9 | HCC cells | Luciferase Assay | Direct targeting and downregulation | [1] |

| Ras homolog family member A | RHOA | HCC cells | Luciferase Assay | Direct targeting and downregulation | [1] |

| Paternally expressed 10 | PEG10 | HCC cells, miR-122 KO mice | Luciferase Assay | Direct targeting and downregulation | [1] |

Table 3: Targets Involved in Metabolism

| Target Gene | Gene Symbol | Cell Line/Model | Method of Validation | Quantitative Effect of miR-122 Overexpression | Reference |

| Aldolase, Fructose-Bisphosphate A | ALDOA | HepG2 | Luciferase Assay, Proteomics | Direct targeting, identified in proteomics screen | [1] |

| Pyruvate Kinase M2 | PKM2 | Hepa cells | Luciferase Assay | ~60% inhibition of luciferase activity | [8] |

| Glucose-6-Phosphate Dehydrogenase | G6PD | Huh-7 | Luciferase Assay | Direct targeting confirmed | [5] |

| Cationic Amino Acid Transporter 1 | CAT-1 (SLC7A1) | Huh-7 | Affinity Purification, qRT-PCR | Enriched in miR-122 pull-down | [9] |

Table 4: Other Key Validated Targets

| Target Gene | Gene Symbol | Cell Line/Model | Method of Validation | Quantitative Effect of miR-122 Overexpression | Reference |

| A Disintegrin and metalloproteinase domain-containing protein 17 | ADAM17 | Huh-7 | Affinity Purification, qRT-PCR | Enriched in miR-122 pull-down | [9] |

| BCL2 Like 2 | BCL-w (BCL2L2) | Huh-7 | Affinity Purification, qRT-PCR | Enriched in miR-122 pull-down | [9] |

| Protein Kinase, Interferon-Inducible Double-Stranded RNA-Dependent Activator | PRKRA | Huh-7 | Luciferase Assay, Western Blot, qRT-PCR | 42% reduction in mRNA level | [9] |

| Hemochromatosis | Hfe | Hepa1-6 | Luciferase Assay | Direct targeting | [10] |

| Hemojuvelin | Hjv | Hepa1-6 | Luciferase Assay | Direct targeting | [10] |

| IQ motif containing GTPase activating protein 1 | IQGAP1 | c-Myc induced liver tumors | qRT-PCR, Western Blot | Upregulated upon miR-122 suppression | [8] |

| Microtubule Associated Protein RP/EB Family Member 1 | MAPRE1 | c-Myc induced liver tumors | qRT-PCR, Western Blot | Upregulated upon miR-122 suppression | [8] |

Signaling Pathways Regulated by miR-122

miR-122 exerts its biological functions by modulating complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways influenced by miR-122 and its downstream targets.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for development and is often aberrantly activated in cancer, promoting cell proliferation and metastasis.[1] miR-122 acts as a negative regulator of this pathway by directly targeting key components.

Caption: miR-122 regulation of the Wnt/β-catenin signaling pathway.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. In the context of cancer, it can have both tumor-suppressive and pro-metastatic roles. miR-122 has been shown to modulate this pathway.

Caption: miR-122 and its role in the TGF-β signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point and may require optimization for specific experimental conditions.

Luciferase Reporter Assay for miRNA Target Validation

This assay is the gold standard for confirming a direct interaction between a miRNA and its predicted target mRNA.[11] It involves cloning the 3' UTR of the putative target gene downstream of a luciferase reporter gene. A reduction in luciferase activity upon co-transfection with the miRNA mimic indicates a direct interaction.[12]

Experimental Workflow:

Caption: Workflow for a dual-luciferase reporter assay.

Protocol:

-

Plasmid Construction:

-

Amplify the full-length 3' UTR of the target gene containing the predicted miR-122 binding site.

-

Clone the amplified 3' UTR fragment into a dual-luciferase reporter vector (e.g., pmirGLO) downstream of the firefly luciferase gene. This vector should also contain a Renilla luciferase gene for normalization.

-

Generate a mutant construct by site-directed mutagenesis to alter or delete the miR-122 seed binding sequence in the 3' UTR. This will serve as a negative control.

-

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293T, which has low endogenous miR-122, or a liver cell line like Huh-7) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

For each well, prepare a transfection mix containing the reporter plasmid (wild-type or mutant), a miR-122 mimic or a negative control mimic, and a transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.[13] A typical final concentration for the miRNA mimic is 5-50 nM.[13]

-

Co-transfect the cells with the appropriate combination of plasmids and miRNA mimics.

-

-

Luciferase Assay:

-

Incubate the transfected cells for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

-

A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3' UTR construct and the miR-122 mimic, compared to the controls, confirms that the gene is a direct target of miR-122.

-

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis

qRT-PCR is used to quantify the changes in the mRNA levels of a target gene upon modulation of miR-122 expression.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Transfect liver cells (e.g., Huh-7) with a miR-122 mimic or inhibitor, along with appropriate negative controls.

-

After 24-48 hours, harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

-

cDNA Synthesis:

-

Reverse transcribe the total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Real-Time PCR:

-

Perform real-time PCR using a qPCR instrument and a SYBR Green or TaqMan-based detection method.

-

Design primers specific to the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

The PCR reaction typically includes the cDNA template, forward and reverse primers, and the qPCR master mix.

-

The cycling conditions usually consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in each sample.

-

Calculate the relative expression of the target gene using the ΔΔCt method. A decrease in the target gene's mRNA level in miR-122 mimic-transfected cells compared to the control indicates negative regulation by miR-122.

-

Western Blotting for Protein Level Analysis

Western blotting is employed to validate the effect of miR-122 on the protein expression of its target genes.[14]

Protocol:

-

Protein Extraction:

-

Transfect liver cells with a miR-122 mimic or inhibitor and corresponding controls.

-

After 48-72 hours, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[15]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[14]

-

-

Detection and Analysis:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a CCD camera-based imager or X-ray film.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH). A decrease in the normalized protein level in miR-122 mimic-transfected cells confirms the regulatory effect of miR-122.

-

Conclusion

miR-122 is a master regulator in the liver, with a complex and expanding network of downstream targets. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of miR-122 in liver health and disease. The continued elucidation of the miR-122-target interactome will undoubtedly pave the way for innovative diagnostic and therapeutic approaches for a range of liver pathologies.

References

- 1. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MiR-122 in hepatic function and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Liver-specific microRNA-122: Biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MicroRNAs target the Wnt/β-catenin signaling pathway to regulate epithelial-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reciprocal Regulation of miR-122 and c-Myc in Hepatocellular Cancer: Role of E2F1 and TFDP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepato-specific microRNA-122 facilitates accumulation of newly synthesized miRNA through regulating PRKRA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - The liver-specific microRNA miR-122 controls systemic iron homeostasis in mice [jci.org]

- 11. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 12. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]

- 13. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 14. bosterbio.com [bosterbio.com]

- 15. m.youtube.com [m.youtube.com]

The Pivotal Role of miR-122 in Cholesterol and Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

MicroRNA-122 (miR-122) stands as a central regulator of hepatic lipid metabolism, wielding significant influence over the intricate pathways governing cholesterol and fatty acid homeostasis. This guide provides an in-depth technical overview of miR-122's multifaceted role, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks it commands. An understanding of these mechanisms is critical for the development of novel therapeutic strategies targeting metabolic diseases.

Core Functions and Regulatory Impact

miR-122 is the most abundant microRNA in the liver, comprising approximately 70% of the total miRNA population in hepatocytes.[1][2][3][4] Its primary function in lipid metabolism is the post-transcriptional regulation of a vast network of genes. Seminal studies have demonstrated that the inhibition of miR-122 in vivo leads to a significant reduction in plasma cholesterol levels, an increase in hepatic fatty acid oxidation, and a decrease in the synthesis of both fatty acids and cholesterol.[5] This has positioned miR-122 as a promising therapeutic target for conditions such as hypercholesterolemia and non-alcoholic fatty liver disease (NAFLD).[5][6]

Conversely, long-term genetic deletion of miR-122 in mouse models has been shown to result in hepatosteatosis, inflammation, and the eventual development of hepatocellular carcinoma, highlighting the critical importance of miR-122 in maintaining liver homeostasis.[1][2]

Quantitative Effects of miR-122 Modulation on Lipid Metabolism

The functional significance of miR-122 is underscored by the quantitative changes observed in key metabolic parameters upon its modulation. The following tables summarize the reported effects from key in vivo and in vitro studies.

Table 1: Effects of miR-122 Inhibition on Plasma Lipid Levels

| Parameter | Animal Model | Treatment | Duration | Result | Reference |

| Total Plasma Cholesterol | Mice | 2'-O-methoxyethyl phosphorothioate ASO | 5 weeks | 25-35% reduction | [5][7] |

| African Green Monkeys | LNA-antagomir | 3 doses | 20-30% reduction | [7][8] | |

| Chimpanzees | anti-miR-122 | 12 weeks | ~30% reduction (predominantly LDL) | [7] | |

| LDL Cholesterol | Mice | 2'-O-methoxyethyl phosphorothioate ASO | 5 weeks | Significant reduction | [7][8] |

| HDL Cholesterol | Mice | 2'-O-methoxyethyl phosphorothioate ASO | 5 weeks | Significant reduction | [7][8] |

| Serum Triglycerides | miR-122 knockout mice | Genetic deletion | - | ~30% reduction | [1][2] |

Table 2: Effects of miR-122 Modulation on Hepatic Gene Expression

| Gene | Modulation | Model | Result | Reference |

| HMG-CoA reductase (Hmgcr) | Inhibition | Mice | Downregulation | [1][2][9] |

| Fatty Acid Synthase (FASN) | Inhibition | Mice | Downregulation | [8][10] |

| Acetyl-CoA Carboxylase 1/2 (ACC1/2) | Inhibition | Mice | Downregulation | [8][10] |

| Stearoyl-CoA desaturase-1 (Scd1) | Inhibition | Mice | Downregulation | [10] |

| Sterol regulatory element-binding protein 1 (SREBP-1c) | Overexpression of miR-370 (upregulates miR-122) | HepG2 cells | Upregulation | [8][11] |

| Carnitine palmitoyltransferase 1α (Cpt1α) | Reduction of hepatic miR-122 | Rats | Increase | [12] |

| Aldolase, fructose-bisphosphate A (ALDOA) | Reduction of hepatic miR-122 | Rats | Increase | [12] |

| Branched chain keto acid dehydrogenase kinase (BCKDK) | Reduction of hepatic miR-122 | Rats | Increase | [12] |

Key Signaling Pathways Regulated by miR-122

miR-122 exerts its influence through a complex interplay with various signaling pathways. The diagrams below, generated using the DOT language, illustrate these critical regulatory networks.

Caption: miR-122 indirectly suppresses key enzymes in the cholesterol biosynthesis pathway.

Caption: miR-122 promotes lipogenesis and inhibits fatty acid oxidation through multiple pathways.

Experimental Protocols: Methodological Overview

The elucidation of miR-122's function has been made possible through a variety of sophisticated experimental techniques. Below are detailed overviews of the core methodologies employed in the cited research.

In Vivo Inhibition of miR-122 using Antisense Oligonucleotides (ASOs)

-

Objective: To assess the physiological consequences of reduced miR-122 function in a whole-organism context.

-

Methodology:

-

ASO Design: Chemically modified, single-stranded nucleic acid analogs (e.g., 2'-O-methoxyethyl phosphorothioate ASOs or Locked Nucleic Acid (LNA) antagomirs) are designed to be perfectly complementary to the mature miR-122 sequence.[5][8]

-

Animal Models: Typically, C57BL/6 mice or non-human primates are used.[5][7][8] For diet-induced obesity models, animals are fed a high-fat diet for a specified period before and during treatment.[5]

-

Administration: ASOs are administered via intravenous or intraperitoneal injections at specified doses and frequencies (e.g., weekly injections).[7]

-

Sample Collection: At the end of the treatment period, blood and liver tissue are collected for analysis.

-

Analysis: Plasma is analyzed for lipid profiles (total cholesterol, LDL, HDL, triglycerides) using standard enzymatic assays. Liver tissue is used for RNA extraction to quantify miR-122 and target gene expression via qPCR, and for protein extraction for Western blot analysis of key enzymes. Histological analysis of liver sections (e.g., Oil Red O staining) is performed to assess steatosis.

-

Quantitative Real-Time PCR (qPCR) for miRNA and mRNA Expression

-

Objective: To quantify the expression levels of miR-122 and its target genes.

-

Methodology:

-